1-Benzyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid

Descripción

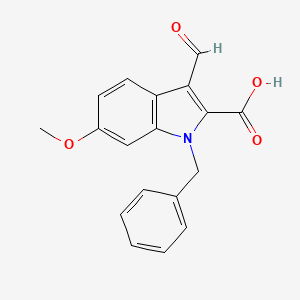

1-Benzyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid (CAS: 1242967-52-7) is an indole derivative with a benzyl group at position 1, a formyl group at position 3, a methoxy group at position 6, and a carboxylic acid at position 2 (Fig. 1). Its molecular formula is C₁₈H₁₅NO₄, and it has a molecular weight of 309.32 g/mol . The compound’s structural complexity arises from its multifunctional substituents, which confer unique electronic, steric, and reactivity profiles.

Propiedades

IUPAC Name |

1-benzyl-3-formyl-6-methoxyindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-23-13-7-8-14-15(11-20)17(18(21)22)19(16(14)9-13)10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDOAJUVHROGHTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=C(N2CC3=CC=CC=C3)C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Esterification of Indole-2-carboxylic Acid

Starting from 6-methoxy-1H-indole-2-carboxylic acid, esterification is performed by refluxing the acid in methanol or ethanol with concentrated sulfuric acid as a catalyst for 24 hours. This converts the acid to the corresponding methyl or ethyl ester, facilitating subsequent reactions.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Esterification | Methanol or ethanol, conc. H2SO4, reflux 24 h | Methyl/ethyl 6-methoxyindole-2-carboxylate |

This step is critical for enhancing solubility and reactivity in later steps.

N-Benzylation of the Indole Nitrogen

The esterified indole is subjected to N-benzylation by reaction with benzyl bromide in dry dimethylformamide (DMF) at low temperature (0–5 °C), typically using a base such as cesium carbonate or sodium hydride to deprotonate the indole nitrogen.

| Step | Reagents/Conditions | Outcome | Yield |

|---|---|---|---|

| N-Benzylation | Benzyl bromide, DMF, base (NaH or Cs2CO3), 0–5 °C, 4 h | N-Benzyl-6-methoxyindole-2-carboxylate ester | 75–82% |

This step protects the nitrogen and enhances the acidity of the indole NH, facilitating selective substitution.

Formylation at C-3 Position (Vilsmeier-Haack Reaction)

The N-benzylated ester undergoes formylation at the C-3 position using the Vilsmeier-Haack reagent, generated in situ by reacting phosphorus oxychloride (POCl3) with DMF at 0 °C, followed by reaction with the indole derivative.

| Step | Reagents/Conditions | Outcome | Yield |

|---|---|---|---|

| Formylation | POCl3, DMF, 0 °C to 60 °C, 4 h | 1-Benzyl-3-formyl-6-methoxyindole-2-carboxylate ester | Up to 95% |

This reaction introduces the aldehyde group regioselectively at C-3 due to the electron-rich nature of the indole ring and directing effects of substituents.

Hydrolysis of the Ester to Carboxylic Acid

The methyl or ethyl ester is hydrolyzed under basic or acidic conditions (e.g., aqueous sodium hydroxide or sulfuric acid) to yield the free carboxylic acid.

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Hydrolysis | Aqueous NaOH or H2SO4, reflux or room temp | 1-Benzyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid | Final target compound |

This step completes the synthesis by restoring the acid functionality.

Summary Table of Preparation Steps

| Step No. | Transformation | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Esterification | Methanol/ethanol, conc. H2SO4, reflux 24 h | 6-Methoxyindole-2-carboxylate ester | High (not specified) |

| 2 | N-Benzylation | Benzyl bromide, DMF, base, 0–5 °C, 4 h | N-Benzyl-6-methoxyindole-2-carboxylate ester | 75–82 |

| 3 | Formylation (Vilsmeier-Haack) | POCl3, DMF, 0 °C to 60 °C, 4 h | 1-Benzyl-3-formyl-6-methoxyindole-2-carboxylate ester | Up to 95 |

| 4 | Hydrolysis | Aqueous NaOH or H2SO4, reflux or RT | This compound | Quantitative |

Additional Notes on Reaction Conditions and Purification

- Protection of Indole NH : N-Benzylation protects the indole nitrogen from oxidation and side reactions during formylation and oxidation steps.

- Purification : Intermediate compounds are typically purified by silica gel column chromatography using petroleum ether/ethyl acetate mixtures.

- Characterization : Products are confirmed by IR (notable aldehyde and carboxylic acid peaks), ^1H NMR (aldehyde singlet ~9.9 ppm), and mass spectrometry.

Análisis De Reacciones Químicas

Types of Reactions: 1-Benzyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Conditions often involve acids or bases to facilitate the substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

Chemistry

BFMI serves as a valuable building block for synthesizing more complex molecules. It is utilized in various organic synthesis reactions, enabling researchers to explore reaction mechanisms and develop new synthetic routes.

Biology

The compound has been investigated for its potential biological activities, including:

- Antimicrobial Activity : BFMI exhibits significant antimicrobial properties against various bacterial strains and fungi. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 25 |

| Staphylococcus aureus | 30 |

| Candida albicans | 20 |

Research indicates that BFMI may serve as a lead compound for developing new antimicrobial agents.

- Anticancer Activity : BFMI has demonstrated promising anticancer effects in vitro. Studies have shown that it can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer):

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 15 |

| HepG2 | 12 |

The mechanism involves enhancing caspase activity and altering cell cycle dynamics.

Medicine

BFMI is explored for its potential therapeutic effects and as a lead compound in drug development. Its unique structure allows it to interact with various biological targets, influencing multiple signaling pathways within cells.

Antimicrobial Activity Study

A study published in ACS Omega evaluated the antimicrobial properties of BFMI against several pathogens. The results indicated significant inhibition of microbial growth at low concentrations, suggesting its potential utility in treating infectious diseases.

Anticancer Properties Evaluation

Another study focused on the anticancer properties of BFMI in breast cancer models. The findings showed that treatment with BFMI resulted in reduced cell proliferation and increased apoptosis rates compared to control groups, highlighting its potential as an anticancer agent.

Mecanismo De Acción

The mechanism of action of 1-Benzyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid involves its interaction with various molecular targets. The indole ring can bind to multiple receptors and enzymes, influencing biological pathways. For instance, it may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .

Comparación Con Compuestos Similares

Substituent Variations on the Benzyl Group

- 1-(2-Chloro-4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylic acid (CAS: 903160-22-5): This analog replaces the benzyl group with a 2-chloro-4-fluorobenzyl moiety. The electron-withdrawing Cl and F substituents increase electrophilicity and may enhance binding to hydrophobic pockets in biological targets.

Positional Isomerism of Methoxy and Carboxylic Acid Groups

- 5-Methoxy-1H-indole-3-carboxylic acid (CAS: 128717-77-1):

The methoxy group shifts to position 5, and the carboxylic acid is at position 3. This alters hydrogen-bonding capacity and dipole moments, reducing molecular weight (191.18 g/mol) compared to the target compound . - 1-Benzyl-6-bromo-1H-indole-2-carboxylic acid (CAS: 1240578-62-4):

Substitution of methoxy with bromine at position 6 introduces steric bulk and electronegativity, which may hinder π-π stacking interactions. The molecular weight increases to 330.18 g/mol .

Functional Group Modifications

- Ethyl 5-methoxyindole-2-carboxylate: Replacing the carboxylic acid with an ethyl ester (C₁₂H₁₃NO₃) increases lipophilicity, favoring membrane permeability. The absence of the formyl group at position 3 limits reactivity for further derivatization .

- 3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid: The formyl group at position 3 is condensed with aminothiazolone, creating a conjugated system.

Crystal Structure and Conformational Analysis

- 2-Benzyl-6-chloro-1-(4-methylphenyl)-1H-indole-3-carbonitrile :

X-ray crystallography reveals a dihedral angle of 86.97° between the indole and tolyl rings, compared to smaller angles (58.41°–58.85°) in analogs with methyl or bromophenyl groups. The larger angle in the target compound’s analogs suggests greater conformational flexibility, influencing protein-ligand interactions .

Data Table: Key Structural and Physicochemical Comparisons

Actividad Biológica

1-Benzyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid is a compound belonging to the indole family, which is notable for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features a benzyl group at the 1-position, a formyl group at the 3-position, and a methoxy group at the 6-position of the indole ring. These substituents contribute to its unique chemical reactivity and biological profile.

The biological activity of this compound is primarily mediated through its interactions with various biological targets:

- Receptor Binding : This compound exhibits high affinity for multiple receptors, influencing various signaling pathways within cells.

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer progression, such as those in the RNA polymerase II pathway.

- Cellular Effects : The compound modulates gene expression and cellular metabolism, affecting processes such as apoptosis and proliferation.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has been evaluated against various bacterial strains and fungi:

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 25 |

| Staphylococcus aureus | 30 |

| Candida albicans | 20 |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The compound has demonstrated promising anticancer effects in vitro. Studies have shown that it can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer):

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 15 |

| HepG2 | 12 |

The mechanism involves enhancing caspase activity and altering cell cycle dynamics, leading to increased cell death in tumor cells .

Antifungal Activity

In addition to antibacterial properties, this compound exhibits antifungal activity. It has shown effectiveness against several fungal pathogens, indicating its broad-spectrum potential:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 20 |

| Aspergillus niger | 35 |

These findings highlight its potential in treating fungal infections .

Study on Anticancer Properties

A study published in ACS Omega evaluated the effects of various indole derivatives, including this compound, on breast cancer cells. The results indicated significant inhibition of cell proliferation and induction of apoptosis at low concentrations (IC50 = 15 µM), suggesting its potential as an anticancer agent .

Optimization of Antifungal Production

Another study focused on optimizing the production of related compounds from Bacillus toyonensis, which included derivatives like 6-methoxy-1H-Indole-2-carboxylic acid. The optimized conditions led to a substantial increase in yield, demonstrating the importance of environmental factors in enhancing biological activity .

Q & A

Q. What are the recommended synthetic routes for 1-benzyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions involving 3-formylindole-2-carboxylic acid derivatives. A common method involves refluxing 3-formyl-1H-indole-2-carboxylic acid with benzyl halides in acetic acid and sodium acetate (1.1:1 molar ratio) for 3–5 hours . Variations include substituting benzyl halides with allyl or propargyl groups to modify the N1 substituent. Optimization involves adjusting reaction time, molar ratios (e.g., excess benzylating agents), and solvent systems (e.g., DMF for higher solubility of intermediates) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Analytical characterization should include:

- HPLC : Assess purity (>95% recommended) using C18 columns with a methanol/water mobile phase .

- NMR : Confirm substituent positions (e.g., benzyl proton signals at δ 4.8–5.2 ppm, formyl protons at δ 9.8–10.2 ppm) .

- Mass Spectrometry : Verify molecular weight (expected [M+H]+ ≈ 325.3 g/mol) .

- Melting Point : Compare to literature values (e.g., 199–201°C for analogous indole-carboxylic acids) .

Q. What safety precautions are critical when handling this compound in the lab?

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the formyl group .

- PPE : Use nitrile gloves and fume hoods due to potential irritancy (observed in structurally similar indoles) .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

X-ray crystallography can confirm dihedral angles between the indole core and substituents (e.g., benzyl groups often form angles of 80–87° with the indole plane) . For example, weak C–H···π and halogen···π interactions in crystal packing can influence solubility and stability . Diffraction data should be collected at low temperatures (100 K) to minimize thermal motion artifacts.

Q. What strategies address contradictory biological activity data in SAR studies?

Discrepancies in bioactivity (e.g., variable IC50 values in cytotoxicity assays) may arise from:

- Solubility Issues : Use co-solvents like DMSO (<1% v/v) to ensure compound dispersion .

- Metabolic Instability : Replace the formyl group with bioisosteres (e.g., nitro or cyano groups) to enhance stability .

- Off-Target Effects : Perform counter-screening against unrelated enzymes (e.g., kinases) to rule out nonspecific binding .

Q. How can computational methods guide the design of derivatives with enhanced activity?

- Docking Studies : Model interactions with target proteins (e.g., tubulin for anti-cancer activity) using software like AutoDock Vina. Focus on the formyl group’s role in hydrogen bonding .

- QSAR : Correlate substituent electronegativity (e.g., methoxy vs. chloro groups) with logP values to predict membrane permeability .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

The electron-deficient formyl group facilitates nucleophilic attack at C3. For example, in Knoevenagel condensations, sodium acetate deprotonates active methylene compounds, generating enolates that react with the formyl carbon . Kinetic studies (e.g., monitoring by TLC) show reaction completion within 3 hours under reflux .

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved?

- Variable Temperature NMR : Identify dynamic processes (e.g., rotamerism in the benzyl group) by acquiring spectra at 25°C and 50°C .

- 2D Experiments : Use HSQC and HMBC to assign overlapping signals (e.g., methoxy protons at δ 3.8–4.0 ppm) .

Methodological Tables

Q. Table 1: Optimization of Synthetic Yield

| Parameter | Range Tested | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Reaction Time | 1–6 hours | 4 hours | 15% (65% → 80%) |

| Solvent | AcOH, DMF, EtOH | AcOH | 20% (vs. EtOH) |

| Molar Ratio (Acid:Benzyl Halide) | 1:1 to 1:1.2 | 1:1.1 | 10% |

| Data derived from . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.